3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and visible light-induced reactions, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Scientific Research Applications
3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s antifungal and antioxidant activities are attributed to its ability to inhibit fungal growth and neutralize free radicals . Its antitumor activity is linked to the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline: Exhibits similar antifungal and antioxidant activities.
Benzothiazole-containing quinazoline derivatives: Known for their antitumor properties.
3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin derivatives: Potent EGFR tyrosine kinase inhibitors.
Uniqueness
3-(4-chlorophenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique combination of antifungal, antioxidant, and antitumor activities. Its ability to act as a fluorescent probe for bioimaging further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H14ClN3O |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C20H14ClN3O/c21-14-7-5-12(6-8-14)13-9-17-15(19(25)10-13)11-24-18-4-2-1-3-16(18)22-20(24)23-17/h1-8,11,13H,9-10H2 |
InChI Key |
NRNSVJUGXOSMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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